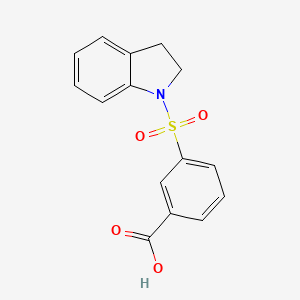

3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid

Vue d'ensemble

Description

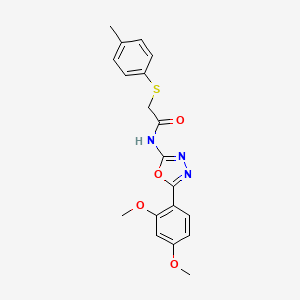

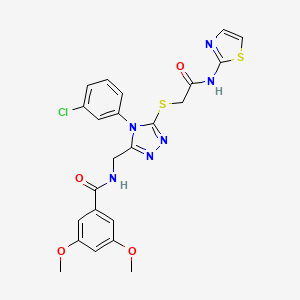

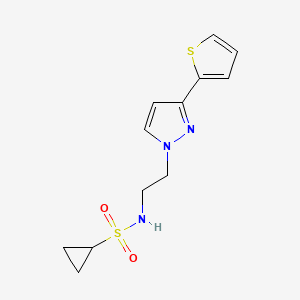

“3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid” is a chemical compound with the molecular formula C15H13NO4S and a molecular weight of 303.33 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C15H13NO4S . This indicates that it contains 15 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a predicted melting point of 202.04°C and a predicted boiling point of approximately 532.3°C at 760 mmHg . The compound has a predicted density of approximately 1.4 g/cm3 and a predicted refractive index of 1.66 . The pKa value is predicted to be 4.22 .Mécanisme D'action

3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid binds to specific sites on proteins, preventing them from interacting with other proteins. This disruption of protein-protein interactions can lead to the inhibition of important cellular processes, such as cell signaling and gene expression. This compound has been shown to inhibit the interaction of several proteins, including the transcription factors NF-kappaB and AP-1, which are involved in the regulation of the immune response and inflammation.

Biochemical and Physiological Effects:

This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and suppress the production of inflammatory cytokines. In vivo studies have also shown that this compound can reduce tumor growth and inflammation in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid is its specificity for protein-protein interactions, which allows for the targeted inhibition of specific cellular processes. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. These limitations can make it difficult to use this compound in certain experimental settings.

Orientations Futures

There are several future directions for research on 3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid. One area of focus is the development of more efficient synthesis methods for this compound and its analogs. Another area of research is the identification of new protein-protein interactions that can be targeted by this compound. Additionally, further studies are needed to determine the potential toxicity of this compound and its analogs and to optimize their use in experimental settings. Overall, the potential applications of this compound as an inhibitor of protein-protein interactions make it a promising area of research for the development of new therapeutic agents.

Applications De Recherche Scientifique

3-(2,3-Dihydro-indole-1-sulfonyl)-benzoic acid has been extensively studied for its potential applications as an inhibitor of protein-protein interactions. Protein-protein interactions play a crucial role in many cellular processes, including signal transduction, gene expression, and protein synthesis. Disrupting these interactions can lead to the development of new therapeutic agents for the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections.

Propriétés

IUPAC Name |

3-(2,3-dihydroindol-1-ylsulfonyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4S/c17-15(18)12-5-3-6-13(10-12)21(19,20)16-9-8-11-4-1-2-7-14(11)16/h1-7,10H,8-9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBSLQVQWAJURT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2616551.png)

![N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2616554.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2616556.png)

![5-Amino-2-([1,3]oxazolo[4,5-c]pyridin-2-yl)phenol](/img/structure/B2616559.png)

![8-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2616563.png)

![3-[Carboxy-[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2616564.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-3-phenylpropanamide](/img/structure/B2616570.png)

![2-[[6-(3,4-Dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2616572.png)